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Compound of Interest

Compound Name: Prismane

Cat. No.: B14753642 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the

Structural Nuances of a Strained Polycyclic Hydrocarbon

Prismane (C₆H₆), a valence isomer of benzene, has long fascinated chemists due to its unique

cage-like structure and high degree of ring strain. This guide provides a comprehensive

comparison of the experimentally determined and theoretically calculated bond lengths of

prismane, offering valuable insights for researchers in structural chemistry, computational

modeling, and drug design where strained organic motifs are of interest.

Experimental versus Theoretical Bond Lengths: A
Tabulated Comparison
The precise determination of bond lengths in highly strained molecules like prismane presents

a significant challenge for both experimental and theoretical methods. The table below

summarizes the key bond distances in the prismane molecule, providing a clear comparison

between experimental findings from gas-phase electron diffraction (GED) and a range of

theoretical calculations.
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Bond Type
Experimental
(GED) / Å

Theoretical
(HF/6-31G) / Å

Theoretical
(B3LYP/6-31G)
/ Å

Theoretical
(MP2/6-31G*) /
Å

C-C (inter-

triangle)
1.556 1.554 1.564 1.560

C-C (intra-

triangle)
1.518 1.515 1.524 1.520

C-H

Value not

explicitly found in

searches

1.083 1.092 1.090

Note: The experimental C-H bond length was not explicitly found in the provided search results.

Theoretical values are presented for comparison.

Methodologies for Determining Prismane's
Structure
The determination of molecular geometry relies on a synergy between experimental techniques

and computational modeling. Each approach offers unique advantages and inherent limitations.

Experimental Protocol: Gas-Phase Electron Diffraction
(GED)
The experimental bond lengths of prismane were determined using gas-phase electron

diffraction (GED). This technique is particularly well-suited for studying the structure of volatile

molecules in the gaseous state, free from intermolecular interactions that can influence bond

lengths in the solid state.

The GED experiment involves the following key steps:

Sample Introduction: A gaseous sample of prismane is introduced into a high-vacuum

chamber.
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Electron Beam Interaction: A high-energy beam of electrons is directed at the stream of

prismane molecules.

Diffraction Pattern Generation: The electrons are scattered by the electrostatic potential of

the atoms in the prismane molecules, creating a diffraction pattern of concentric rings.

Data Collection: The intensity of the scattered electrons is recorded as a function of the

scattering angle.

Structural Refinement: The resulting diffraction data is analyzed to determine the internuclear

distances (bond lengths) and bond angles that best reproduce the experimental scattering

pattern.
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Fig. 1: Workflow of Gas-Phase Electron Diffraction.

Theoretical Protocols: Computational Chemistry
Methods
Theoretical calculations provide a powerful tool for predicting and understanding the geometry

of molecules. The bond lengths of prismane have been calculated using various ab initio and

density functional theory (DFT) methods. The general workflow for these calculations is as

follows:

Input Structure: An initial guess of the molecular geometry of prismane is created.

Method and Basis Set Selection: A theoretical method (e.g., Hartree-Fock, DFT with a

specific functional like B3LYP, or Møller-Plesset perturbation theory like MP2) and a basis set

(e.g., 6-31G*) are chosen.
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Geometry Optimization: The energy of the molecule is calculated and the positions of the

atoms are systematically adjusted to find the lowest energy geometry (the equilibrium

structure).

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized

structure corresponds to a true energy minimum.

Output Analysis: The final optimized geometry provides the theoretical bond lengths and

angles.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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